molecular formula C8H10O5 B102460 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15568-85-1

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B102460
CAS No.: 15568-85-1
M. Wt: 186.16 g/mol
InChI Key: DVLSQHLXPRYYRC-UHFFFAOYSA-N
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Description

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound known for its unique structure and reactivity. This compound features a dioxane ring with methoxymethylene and dimethyl substituents, making it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of dimethyl malonate with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The methoxymethylene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exerts its effects involves interactions with various molecular targets. The methoxymethylene group can participate in nucleophilic and electrophilic reactions, influencing the compound’s reactivity and interactions with other molecules. The dioxane ring structure also contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    5-(Hydroxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Similar structure but with a hydroxyl group instead of a methoxy group.

    5-(Ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: Features an ethoxy group instead of a methoxy group.

Uniqueness

5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its specific methoxymethylene substitution, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-(methoxymethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c1-8(2)12-6(9)5(4-11-3)7(10)13-8/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLSQHLXPRYYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=COC)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165952
Record name 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15568-85-1
Record name 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015568851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-1,3-dioxane-4,6-dione (100 g) was heated in trimethylorthoformate (500 ml) at 100° C. for 2 h. The solution was evaporated under reduced pressure to give an oil. The oil was triturated with 1:1 isohexane/diethyl ether (400 ml) and the solid was filtrated and dried in vacuo to give the sub-title compound (99.8 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 2,2-dimethyl-1,3-dioxane-4,6-dione (D-2) (10.0 g, 70 mmol, 1.0 eq) in trimethyl orthoformate (100 mL, 365 mmol, 5.0 eq) is stirred at reflux for 3 h. The resulting mixture is cooled to RT and concentrated in vacuo. The residue is triturated with diethyl ether and then filtered. The filter cake is washed with cooled diethyl ether and dried in vacuo to afford the product, 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (D-3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

10g of meldrum acid were dissolved in 39 ml of trimethylorthoformate and the mixture refluxed at 90° C. under nitrogen atmosphere for 3 hours. After cooling at room temperature, pale yellow solid was collected by filtration. washed with a small amount of trimethylorthoformate, petroleum ether, then dried to yield 7.8 g product.
[Compound]
Name
10g
Quantity
0 (± 1) mol
Type
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Reaction Step One
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0 (± 1) mol
Type
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Reaction Step One
Quantity
39 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 5-(Methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in the synthesis of Cabozantinib (S)-malate?

A: this compound acts as an electrophile in the initial substitution reaction with 3,4-dimethoxyaniline. This reaction is the first step in a multi-step synthesis of Cabozantinib (S)-malate. [] The resulting product from this initial step then undergoes further modifications, including cyclization, chlorination, and nucleophilic substitution, ultimately leading to the formation of Cabozantinib (S)-malate.

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